![molecular formula C20H18BrNO4 B5126155 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. By inhibiting the IKK complex, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a complex responsible for the degradation of proteins, and to induce autophagy, a process by which cells degrade and recycle their own components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its specificity for the IKK complex and NF-κB pathway, which allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082. One area of research could focus on the development of more soluble analogs of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 that would be easier to work with in experimental settings. Another area of research could focus on the development of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 and to identify other cellular pathways that may be affected by its use.
Synthesemethoden
The synthesis of 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 involves a multi-step process that begins with the reaction of 5-bromo-2,4-diethoxybenzaldehyde with malononitrile to form the corresponding cyanoacetate. This intermediate is then subjected to a Knoevenagel condensation with 4-fluorobenzaldehyde to produce the desired product. The final step involves the hydrolysis of the ethyl ester groups to yield 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 in its free acid form.
Wissenschaftliche Forschungsanwendungen
4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis, colitis, and asthma.
In addition to its anti-inflammatory properties, 4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid 11-7082 has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines and inhibit the growth of tumors in animal models. This is thought to be due to its ability to inhibit the NF-κB pathway, which is often dysregulated in cancer cells.
Eigenschaften
IUPAC Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-25-18-11-19(26-4-2)17(21)10-15(18)9-16(12-22)13-5-7-14(8-6-13)20(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLWQOUIMQQKNI-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(5-bromo-2,4-diethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.